molecular formula C9H11F2NO B13045841 (1R,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL

(1R,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL

Katalognummer: B13045841
Molekulargewicht: 187.19 g/mol
InChI-Schlüssel: QGQMHGKLKBAITH-ANLVUFKYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL is a chiral compound with significant applications in various fields of chemistry and pharmacology. This compound is characterized by the presence of an amino group and a difluorophenyl group attached to a propanol backbone, making it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.

Analyse Chemischer Reaktionen

Types of Reactions

(1R,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, catalysts such as palladium or platinum, and various oxidizing agents. The reaction conditions typically involve controlled temperatures and pressures to ensure optimal yields and selectivity.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in the synthesis of pharmaceuticals and other fine chemicals.

Wissenschaftliche Forschungsanwendungen

(1R,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of (1R,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds with various biological molecules, influencing their activity and function. The difluorophenyl group enhances its binding affinity and selectivity towards specific targets, making it a valuable compound in drug design and development.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (1R,2S)-2-(3,4-difluorophenyl)-cyclopropylamine
  • Phenylcyclopropylamine derivatives

Uniqueness

(1R,2R)-1-Amino-1-(2,3-difluorophenyl)propan-2-OL is unique due to its specific stereochemistry and the presence of both an amino group and a difluorophenyl group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C9H11F2NO

Molekulargewicht

187.19 g/mol

IUPAC-Name

(1R,2R)-1-amino-1-(2,3-difluorophenyl)propan-2-ol

InChI

InChI=1S/C9H11F2NO/c1-5(13)9(12)6-3-2-4-7(10)8(6)11/h2-5,9,13H,12H2,1H3/t5-,9+/m1/s1

InChI-Schlüssel

QGQMHGKLKBAITH-ANLVUFKYSA-N

Isomerische SMILES

C[C@H]([C@@H](C1=C(C(=CC=C1)F)F)N)O

Kanonische SMILES

CC(C(C1=C(C(=CC=C1)F)F)N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.